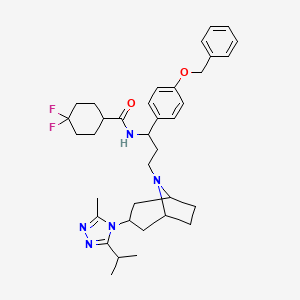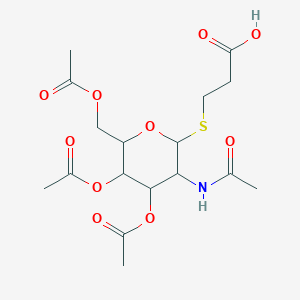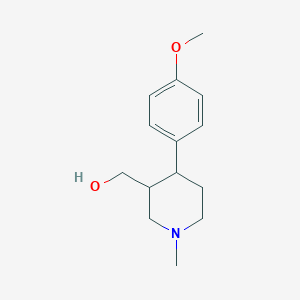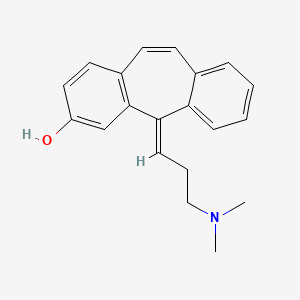![molecular formula C17H22N2O2 B12287513 2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)
2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-3-[4-(3-Methylbut-2-enyl)-1H-indol-3-yl]propansäure ist eine komplexe organische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind bekannt für ihre breite Palette biologischer Aktivitäten und kommen häufig in Naturprodukten und Pharmazeutika vor.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Methylamino)-3-[4-(3-Methylbut-2-enyl)-1H-indol-3-yl]propansäure umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:
Bildung des Indol-Kerns: Ausgehend von einem geeigneten Vorläufer kann der Indol-Kern durch die Fischer-Indol-Synthese oder andere Verfahren synthetisiert werden.
Einführung der Methylaminogruppe:
Anlagerung des Propansäure-Restes: Der letzte Schritt beinhaltet die Anlagerung der Propansäuregruppe am Indolring, die durch verschiedene Kupplungsreaktionen erreicht werden kann.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Methylamino)-3-[4-(3-Methylbut-2-enyl)-1H-indol-3-yl]propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide liefern, während die Substitution verschiedene funktionelle Gruppen einführen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
In der biologischen Forschung werden Indol-Derivate oft auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, Antikrebs- und entzündungshemmende Eigenschaften.
Medizin
In der Medizin werden Verbindungen, die 2-(Methylamino)-3-[4-(3-Methylbut-2-enyl)-1H-indol-3-yl]propansäure ähneln, auf ihre potenziellen therapeutischen Wirkungen untersucht. Sie können als Leitverbindungen für die Medikamentenentwicklung dienen.
Industrie
Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese anderer wertvoller Chemikalien verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus von 2-(Methylamino)-3-[4-(3-Methylbut-2-enyl)-1H-indol-3-yl]propansäure hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Typischerweise interagieren Indol-Derivate mit Enzymen, Rezeptoren oder anderen Proteinen, modulieren ihre Aktivität und führen zu verschiedenen biologischen Wirkungen. Die genauen beteiligten Wege würden detaillierte biochemische Studien erfordern.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tryptophan: Eine essentielle Aminosäure mit einem Indolring.
Serotonin: Ein Neurotransmitter, der aus Tryptophan gewonnen wird.
Indomethacin: Ein nichtsteroidales Antirheumatikum mit einem Indol-Kern.
Einzigartigkeit
Was 2-(Methylamino)-3-[4-(3-Methylbut-2-enyl)-1H-indol-3-yl]propansäure auszeichnet, ist sein spezifisches Substitutionsschema, das im Vergleich zu anderen Indol-Derivaten einzigartige biologische Aktivitäten oder chemische Reaktivität verleihen kann.
Eigenschaften
Molekularformel |
C17H22N2O2 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)7-8-12-5-4-6-14-16(12)13(10-19-14)9-15(18-3)17(20)21/h4-7,10,15,18-19H,8-9H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
QQMWUGXCTSAHLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)




![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)

